molecular formula C14H18O4 B13689926 3-Mesitylpentanedioic Acid

3-Mesitylpentanedioic Acid

Katalognummer: B13689926
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: HOZYCNJWYKLNGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Mesitylpentanedioic Acid is an organic compound with the molecular formula C12H16O4 It is a derivative of pentanedioic acid, where one of the hydrogen atoms is replaced by a mesityl group (a 1,3,5-trimethylbenzene group)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesitylpentanedioic Acid typically involves the reaction of mesitylene with maleic anhydride in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, followed by hydrolysis to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Mesitylpentanedioic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of mesityl-substituted ketones or dicarboxylic acids.

    Reduction: Formation of mesityl-substituted alcohols.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

3-Mesitylpentanedioic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 3-Mesitylpentanedioic Acid involves its interaction with specific molecular targets and pathways. For instance, its mesityl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methylpentanedioic Acid: Similar in structure but lacks the mesityl group.

    3-Mesitylpropanoic Acid: Contains a shorter carbon chain compared to 3-Mesitylpentanedioic Acid.

    3-Mesitylhexanedioic Acid: Contains a longer carbon chain compared to this compound.

Uniqueness

This compound is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and reactivity profiles.

Eigenschaften

Molekularformel

C14H18O4

Molekulargewicht

250.29 g/mol

IUPAC-Name

3-(2,4,6-trimethylphenyl)pentanedioic acid

InChI

InChI=1S/C14H18O4/c1-8-4-9(2)14(10(3)5-8)11(6-12(15)16)7-13(17)18/h4-5,11H,6-7H2,1-3H3,(H,15,16)(H,17,18)

InChI-Schlüssel

HOZYCNJWYKLNGE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C(CC(=O)O)CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.